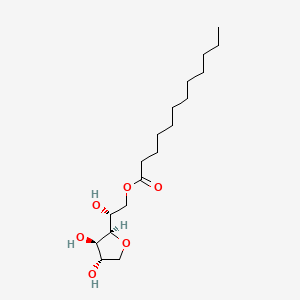
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroxyquinone disodium is a bioactive chemical.
Mechanism of Action
Target of Action
Tetrahydroxy-1,4-benzoquinone Disodium Salt, also known as Tetrahydroxyquinone Disodium Salt, primarily targets amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with amines to form radical species . These radicals are detected by electron spin resonance spectroscopy . Interestingly, these radicals have been shown to be more reactive than the parent amine, leading to enhanced reactivity in some cases .
Biochemical Pathways
The formation of radical species suggests that it may be involved inredox reactions . Redox reactions are fundamental to many biological processes, including cellular respiration and the immune response.
Pharmacokinetics
It’s known that the compound is asolid at room temperature . Its solubility in water is relatively low, about 0.1 g/L , which could impact its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydroxy-1,4-benzoquinone Disodium Salt. For instance, its reactivity may be influenced by the presence of other compounds, pH levels, and temperature . Moreover, the compound should be stored at room temperature, preferably below 15°C .
Properties
CAS No. |
1887-02-1 |
|---|---|
Molecular Formula |
C6H4Na2O6 |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
InChI |
InChI=1S/C6H4O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;; |
InChI Key |
SKKLCGZRLDOAMH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
1887-02-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
18905-34-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















